molecular formula C24H21F3N2O2 B11486539 N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide

N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide

Cat. No.: B11486539
M. Wt: 426.4 g/mol
InChI Key: QTMGRFLWTFGZJX-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a trifluoromethyl group, and a biphenyl carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Morpholine Ring Addition: The morpholine ring is added through a nucleophilic substitution reaction with a suitable leaving group.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Fluorine compounds: Share the trifluoromethyl group, contributing to similar chemical properties.

Uniqueness

N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide is unique due to its combination of a morpholine ring, trifluoromethyl group, and biphenyl carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C24H21F3N2O2

Molecular Weight

426.4 g/mol

IUPAC Name

N-[4-morpholin-4-yl-3-(trifluoromethyl)phenyl]-2-phenylbenzamide

InChI

InChI=1S/C24H21F3N2O2/c25-24(26,27)21-16-18(10-11-22(21)29-12-14-31-15-13-29)28-23(30)20-9-5-4-8-19(20)17-6-2-1-3-7-17/h1-11,16H,12-15H2,(H,28,30)

InChI Key

QTMGRFLWTFGZJX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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